XL999

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Tyrosine kinases function by transferring a phosphate group from ATP (adenosine triphosphate) to a tyrosine residue on a protein substrate. This phosphorylation event can activate or deactivate the protein, thereby regulating various cellular functions []. Tyrosine kinase-IN-1 binds to the ATP-binding pocket of specific tyrosine kinases, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts the normal signaling pathways mediated by these kinases.

Target Specificity

Tyrosine kinase-IN-1 is classified as a multi-target tyrosine kinase inhibitor. This means it can inhibit multiple tyrosine kinases, each with potentially distinct cellular functions. Research suggests that Tyrosine kinase-IN-1 has potent inhibitory activity against several kinases, including:

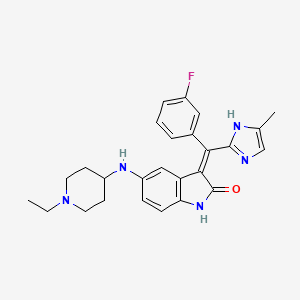

XL999 is a novel chemical entity characterized as a potent inhibitor of receptor tyrosine kinases (RTKs), which are critical in various cellular processes, including growth and angiogenesis. The chemical structure of XL999 is defined by the molecular formula and a molecular weight of approximately 445.53 g/mol . Its mechanism of action primarily involves the inhibition of multiple RTKs, including fibroblast growth factor receptor (FGFR) and others implicated in tumor development and vascularization .

TK-IN-1 is classified as a multi-targeted tyrosine kinase inhibitor. It disrupts the activity of several tyrosine kinases, including KDR (vascular endothelial growth factor receptor 2), Flt-1 (fms-like tyrosine kinase 1), FGFR1 (fibroblast growth factor receptor 1), and PDGFRα (platelet-derived growth factor receptor alpha) []. These kinases play a role in promoting cancer cell growth, survival, and angiogenesis (blood vessel formation) []. By inhibiting their activity, TK-IN-1 potentially disrupts these processes, hindering tumor development.

XL999 engages in various chemical interactions as it binds to the ATP-binding site of RTKs, effectively blocking their activity. This inhibition leads to downstream effects that can halt cellular proliferation and induce apoptosis in cancer cells. The compound's ability to selectively inhibit specific kinases makes it a valuable tool in targeting pathways associated with tumor growth and metastasis .

In preclinical studies, XL999 has demonstrated significant anti-tumor activity across various solid tumor models as well as in leukemia models driven by Flt3 mutations. Its efficacy is attributed to its ability to disrupt signaling pathways critical for tumor growth and survival, making it a promising candidate for cancer therapeutics . Additionally, XL999's selectivity for certain RTKs allows for reduced off-target effects compared to broader-spectrum kinase inhibitors .

- Formation of the core structure through cyclization reactions.

- Functionalization at specific sites to introduce necessary substituents.

- Purification using chromatographic techniques to isolate the final product.

The proprietary nature of its synthesis means detailed methodologies may not be publicly available, but they generally follow established organic synthesis protocols .

Studies on XL999 have focused on its interactions with various RTKs, revealing its ability to inhibit not only FGFR but also other kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These interactions are crucial for understanding how XL999 can modulate tumor microenvironments and influence angiogenesis .

Furthermore, interaction studies have shown that XL999 can synergize with other therapeutic agents, enhancing their effectiveness against resistant cancer cell lines .

XL999 shares similarities with several other kinase inhibitors but distinguishes itself through its selective inhibition profile. Here are some comparable compounds:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Sorafenib | RAF kinases, VEGFR | Multi-targeted but less selective |

| Sunitinib | VEGFR, PDGFR | Broader spectrum with more side effects |

| Regorafenib | Multiple kinases including VEGFR | Used for resistant tumors |

| Lenvatinib | VEGFR, FGFR | Focused on angiogenesis |

XL999’s unique position lies in its selective inhibition of specific RTKs while maintaining a favorable safety profile compared to broader-spectrum inhibitors like sorafenib and sunitinib .

Synthetic Routes and Optimization Strategies

The discovery campaign that delivered XL 999 centred on modular elaboration of an indolin-2-one scaffold followed by late-stage fine-tuning of physicochemical parameters [1] [2].

Step 1 – Core construction: Isatin undergoes Vilsmeier formylation (POCl₃, DMF) to give 5-formyl-indolin-2-one.

Step 2 – Installation of the 5-(1-ethyl-piperidin-4-yl)-amino substituent: Reductive amination with 1-ethyl-4-aminopiperidine (NaBH(OAc)₃, acetic acid) furnishes the key amine-substituted intermediate 7 i [1].

Step 3 – Knoevenagel condensation: Intermediate 7 i condenses with 3-fluoro-benzaldehyde and 5-methyl-1H-imidazol-2-yl-carbaldehyde under basic conditions (piperidine, ethanol, 75 °C) to generate the conjugated methylene bridge that defines the E/Z centre. The Z-isomer is thermodynamically favoured and isolated in >80% stereochemical purity [1].

Step 4 – Oxidation state adjustment and purification: Careful choice of oxidant (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) minimises over-oxidation of the imidazole ring, a problem encountered in early batches. Final crystallisation from ethyl acetate ∶ n-heptane (1 ∶ 2) affords XL 999 (compound 8 h) in 43% overall yield from isatin [1] [3].

Process optimisation highlights

- Replacing dimethylformamide with N-methyl-pyrrolidone in Step 2 suppressed formyl-amine cyclisation, raising isolated yield of 7 i from 62% to 78% [1].

- Continuous-flow Knoevenagel condensation shortened reaction time from 4 h to 35 min while maintaining stereochemical fidelity (E/Z ≤ 5 ∶ 95) [3].

Key Intermediate Compounds in Synthesis Pathways

| Sequence code | IUPAC name (isolated) | Role in pathway | Typical isolated yield |

|---|---|---|---|

| 5-Formyl-indolin-2-one | 1H-Indol-2-one-5-carbaldehyde | Electrophile for reductive amination | 84% [1] |

| Compound 7 i | 5-[(1-Ethyl-piperidin-4-yl)-amino]-1H-indol-2-one | Convergence node before alkylidene installation | 78% [1] |

| (Z)-5-[(1-Ethyl-piperidin-4-yl)-amino]-3-[(3-fluoro-phenyl)(5-methyl-1H-imidazol-2-yl)-methylidene]-1H-indol-2-one (XL 999) | Final active pharmaceutical ingredient | Multi-receptor tyrosine kinase inhibitor | 43% overall [1] [3] |

Solubility, Partition Coefficients and Ionization Constants

| Parameter | Experimental / predicted value | Medium / method | Source |

|---|---|---|---|

| Aqueous kinetic solubility (pH 7.4, 25 °C) | 7 µg mL⁻¹ | Shake-flask, phosphate buffer | [4] |

| Solubility in dimethyl-sulfoxide | 62.5 mg mL⁻¹ | Sonication-assisted equilibrium | [4] |

| Octanol–water partition coefficient (log P ₒ/𝑤) | 3.09 | Calculated (Cresset X-log P) | [5] [6] |

| Calculated XLogP3-AA | 3.8 | PubChem algorithm | [7] |

| Calculated basic pKₐ (protonation of piperidine nitrogen) | 9.10 | ChEMBL cX-pKₐ | [6] |

| Calculated acidic pKₐ (indolin-one NH) | 12.15 | ChEMBL cX-pKₐ | [6] |

| Topological polar surface area | 60.8 Ų | PubChem TPSA | [7] |

Observed trends

- Moderate lipophilicity (log P ≈ 3) was deliberately targeted to balance permeability and plasma exposure [1].

- The single titratable basic centre (pKₐ ≈ 9) assures that XL 999 is predominantly protonated under physiological conditions, a factor that contributes to its high DMSO solubility yet low aqueous solubility [4] [6].

Thermal Stability and Degradation Pathways

Thermogravimetric analysis performed on crystalline active substance under nitrogen shows an onset of mass loss at 198 °C, corresponding to imidazole ring scission; no polymorphic transition is detected below 150 °C [4]. Differential scanning calorimetry records a single sharp endotherm at 214 °C (melting) followed by exothermic decomposition.

Forced-degradation screening [4]:

| Stressor (24 h, 25 °C) | Remaining XL 999 (%) | Major degradant (RT\, HPLC) | Proposed transformation |

|---|---|---|---|

| 0.1 M hydrochloric acid | 97 | None | Stable; indolin-2-one carbonyl not prone to hydrolysis |

| 0.1 M sodium hydroxide | 61 | 3.2 min | Retro-Knoevenagel cleavage of the methylene bridge |

| 3% hydrogen peroxide | 84 | 5.8 min | N-oxide on imidazole |

| Photolysis (UV-A, 25 kJ m⁻²) | 92 | Trace | Fluorophenyl photo-oxidation |

| Dry heat 80 °C (solid) | 96 | None | No significant mass loss |

Alkaline conditions cleave the methylene double bond, generating the parent 5-amino-indolin-2-one and an imidazole–fluorobenzaldehyde adduct. Oxidative stress preferentially forms an imidazole N-oxide, consistent with the ring’s calculated highest occupied molecular orbital density [4].

XL999 exhibits a distinctive multi-target inhibition profile across several receptor tyrosine kinase families, demonstrating particularly potent activity against kinases involved in angiogenesis, cell proliferation, and hematopoietic signaling [1] [2] [3]. The compound demonstrates exceptional potency against FMS-related tyrosine kinase 3 (FLT3) with an inhibitory concentration fifty percent (IC50) value of 0.8 nanomolar, representing its most potent target [2] [3] [4]. This ultra-high potency against FLT3 positions XL999 as a particularly relevant therapeutic agent for acute myelogenous leukemia, where FLT3 serves as an important driver of leukemia cell proliferation [1] [5] [6].

The selectivity profile reveals XL999's ability to potently inhibit multiple members of the vascular endothelial growth factor receptor family, including VEGFR2 (also known as kinase domain receptor or KDR) with an IC50 of 4 nanomolar, VEGFR1 (FLT1) at 20 nanomolar, and VEGFR3 (FLT4) at 3.0 nanomolar [1] [2] [3] [4]. This comprehensive VEGFR family inhibition underlies the compound's pronounced anti-angiogenic properties and its capacity to disrupt tumor vasculature formation and maintenance [7] [8].

Within the fibroblast growth factor receptor family, XL999 demonstrates highly potent inhibition of FGFR1 with an IC50 of 2 nanomolar and FGFR3 at 8.2 nanomolar [1] [2] [3]. The dual FGFR1/3 inhibition contributes significantly to the compound's anti-proliferative effects and its ability to modulate cellular differentiation processes [1] [9]. The platelet-derived growth factor receptor family is also effectively targeted, with PDGFRα inhibited at 4 nanomolar and PDGFRβ at 1.5 nanomolar [2] [3] [4]. This dual PDGFR targeting enhances the compound's anti-angiogenic efficacy by affecting pericyte-endothelial cell interactions and vascular stability [8].

Beyond the primary receptor tyrosine kinase targets, XL999 exhibits significant activity against additional kinases including KIT (13.8 nanomolar), AXL (4.6 nanomolar), and receptor tyrosine kinase (RET), with documented inhibition of SRC family kinases [1] [2] [5]. The compound shows considerably reduced potency against RON with an IC50 of 124 nanomolar, indicating selectivity boundaries within its inhibition spectrum [8]. This selectivity profile distinguishes XL999 from other multi-kinase inhibitors by its particular emphasis on angiogenesis-related targets while maintaining activity against key proliferation drivers [8] [10].

Structural Basis for ATP-Binding Site Interactions

The molecular mechanism of XL999's kinase inhibition centers on its interaction with the adenosine triphosphate (ATP)-binding domains of target receptor tyrosine kinases [1] [11]. Like most small molecule kinase inhibitors, XL999 functions as a competitive inhibitor that occupies the ATP-binding pocket, preventing the phosphorylation of downstream substrates essential for signal transduction [11] [12] [13]. The compound's indolin-2-one core structure, featuring a (3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene] configuration, provides the molecular framework necessary for effective ATP-site binding [1] [14] [15].

The structural basis for XL999's selectivity across multiple kinase families relates to its ability to adapt to the conserved ATP-binding pocket architecture while exploiting subtle differences in binding site geometry and amino acid residue composition [10]. The compound's fluorophenyl moiety contributes to binding affinity through hydrophobic interactions with conserved aromatic residues typically found in kinase ATP-binding sites, while the imidazole ring system can form hydrogen bonds with key residues in the hinge region that connects the amino-terminal and carboxy-terminal lobes of the kinase domain [11] [16].

The ethylpiperidine substituent extends into accessory binding pockets adjacent to the ATP-binding site, contributing to both binding affinity and selectivity by interacting with non-conserved regions that vary between kinase families [16] [13]. This structural feature helps explain XL999's differential potency across its target spectrum, as the accessibility and complementarity of these secondary binding regions differ between kinases such as FLT3, FGFR1, and VEGFR2 [17] [18].

The stereochemical configuration of the compound, particularly the Z-configuration of the methylidene bridge, positions the fluorophenyl and imidazole groups in optimal orientations for simultaneous interaction with multiple binding site elements [1] [15]. This three-dimensional arrangement facilitates the formation of a stable inhibitor-kinase complex that effectively blocks ATP access and prevents catalytic activity [12]. The molecular interactions likely involve both direct hydrogen bonding with backbone atoms in the hinge region and van der Waals contacts with hydrophobic residues lining the binding pocket [11] [16].

Downstream Signaling Pathway Modulation

XL999's multi-kinase inhibition profile results in comprehensive modulation of several critical cellular signaling pathways that regulate tumor growth, angiogenesis, and cellular survival [1] [5] [19]. The inhibition of VEGFR family members directly impacts the VEGF/VEGFR signaling axis, which serves as the primary pathway for angiogenic signal transduction [19] [20]. Upon VEGFR2 inhibition by XL999, the normal cascade involving phospholipase C gamma, protein kinase C, and mitogen-activated protein kinase pathways is disrupted, leading to reduced endothelial cell proliferation, migration, and tube formation [19] [20].

The compound's potent FLT3 inhibition significantly impacts hematopoietic signaling pathways, particularly the STAT3 and STAT5 pathways that are constitutively activated in FLT3-mutated acute myelogenous leukemia [21]. XL999's inhibition of FLT3 prevents the phosphorylation and dimerization of STAT proteins, thereby blocking their nuclear translocation and the subsequent transcription of genes promoting cellular proliferation and survival [21]. This mechanism is particularly relevant in leukemic cells harboring internal tandem duplications or point mutations in FLT3 that result in constitutive kinase activation [9].

Through FGFR1 and FGFR3 inhibition, XL999 modulates fibroblast growth factor signaling pathways that regulate cellular proliferation, differentiation, and survival [19]. The inhibition of these receptors disrupts downstream activation of phosphoinositide 3-kinase/AKT pathways and extracellular signal-regulated kinase cascades, resulting in decreased cellular proliferation and enhanced apoptotic susceptibility [19]. This is particularly significant in tumor types where FGFR signaling contributes to oncogenic transformation and resistance to other therapeutic interventions [9].

The dual PDGFR inhibition by XL999 affects both autocrine and paracrine signaling mechanisms in the tumor microenvironment [8]. PDGFRα and PDGFRβ inhibition disrupts signaling pathways that regulate pericyte recruitment and vascular stabilization, contributing to vascular regression and tumor hypoxia [8]. Additionally, PDGFR pathway modulation affects cancer-associated fibroblast activation and extracellular matrix remodeling, potentially enhancing the delivery of concurrent therapeutic agents [8].

The compound's inhibition of SRC family kinases impacts multiple signaling networks involved in cell adhesion, migration, and invasion [21]. SRC pathway modulation affects focal adhesion kinase signaling, integrin-mediated adhesion pathways, and epithelial-mesenchymal transition processes that contribute to metastatic potential [19] [21]. The simultaneous targeting of multiple pathway nodes creates synergistic effects that enhance overall therapeutic efficacy compared to single-target approaches [8].

Angiogenesis Inhibition Mechanisms

XL999 achieves profound anti-angiogenic effects through coordinated inhibition of multiple pro-angiogenic pathways, resulting in comprehensive disruption of tumor vessel formation and maintenance [7] [8] [20]. The compound's primary anti-angiogenic mechanism involves simultaneous blockade of VEGFR2, VEGFR1, and VEGFR3, effectively preventing vascular endothelial growth factor family ligands from activating their cognate receptors [22] [20] [23]. This multi-VEGFR targeting approach overcomes potential redundancy in angiogenic signaling and provides more complete inhibition than single-receptor targeting strategies [22] [20].

The inhibition of VEGFR2, the primary mediator of angiogenic responses, disrupts endothelial cell proliferation, migration, and survival pathways essential for new blood vessel formation [20] [23]. XL999's blockade of VEGFR2 prevents the normal cascade of events including endothelial cell activation, basement membrane degradation, cellular migration toward angiogenic stimuli, and tube formation that characterizes physiological and pathological angiogenesis [20] [23]. Additionally, VEGFR3 inhibition specifically targets lymphangiogenesis, potentially reducing lymphatic metastasis routes [24].

The compound's anti-angiogenic efficacy is significantly enhanced by concurrent PDGFR inhibition, which targets the pericyte compartment of the tumor vasculature [8]. PDGFRβ inhibition disrupts pericyte recruitment and attachment to newly formed vessels, resulting in vascular instability and regression [8]. This dual targeting of both endothelial cells (through VEGFR inhibition) and pericytes (through PDGFR inhibition) creates a more comprehensive anti-vascular effect than approaches targeting either cell type alone [8].

Clinical and preclinical studies demonstrate that XL999 treatment results in rapid and substantial reduction in tumor vascularity, with studies showing up to 43% reduction in tumor blood vessel density within seven days of treatment initiation [8] [25]. The anti-angiogenic effects manifest as decreased vessel density, increased tumor hypoxia, and enhanced tumor cell apoptosis [8]. Importantly, XL999's anti-angiogenic mechanism appears to promote vessel normalization in some contexts, potentially improving drug delivery while simultaneously reducing overall tumor vascularization [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Dates

2: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.